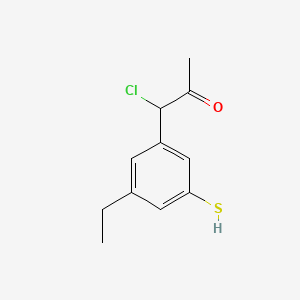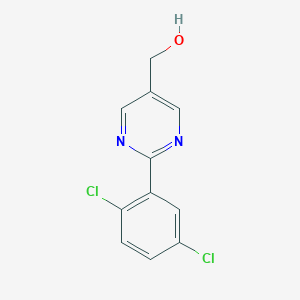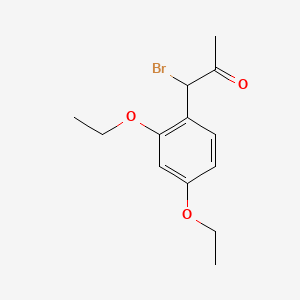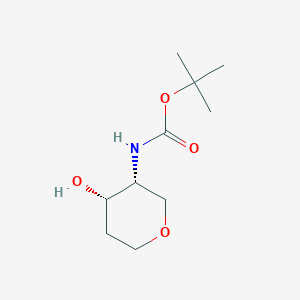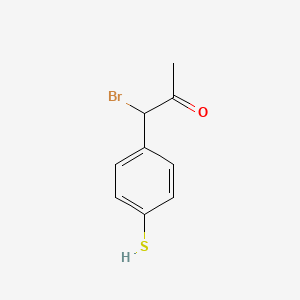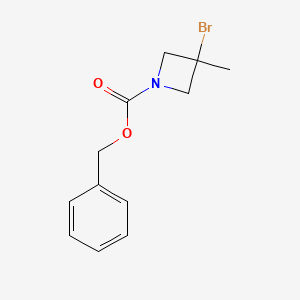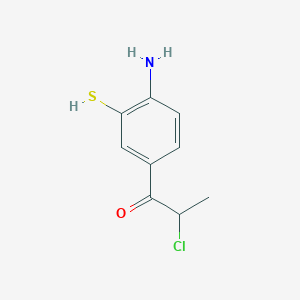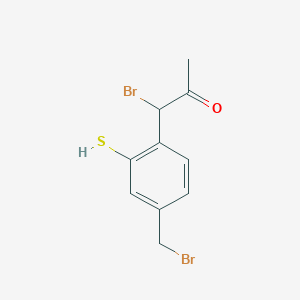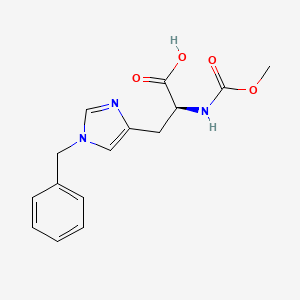
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine is a synthetic compound that belongs to the class of benzylated histidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the imidazole ring of histidine, along with a methoxycarbonyl group attached to the alpha-amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NT-Benzyl-NA-(methoxycarbonyl)-L-histidine typically involves the following steps:
Protection of the Histidine Amino Group: The amino group of histidine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Benzylation: The protected histidine is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Methoxycarbonylation: The benzylated histidine is then reacted with methyl chloroformate to introduce the methoxycarbonyl group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
Aplicaciones Científicas De Investigación
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NT-Benzyl-NA-(methoxycarbonyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s binding affinity to these targets, while the methoxycarbonyl group influences its solubility and stability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine can be compared with other benzylated histidine derivatives, such as:
NT-Benzyl-NA-(acetyl)-L-histidine: Similar structure but with an acetyl group instead of a methoxycarbonyl group.
NT-Benzyl-NA-(propionyl)-L-histidine: Contains a propionyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H17N3O4 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
(2S)-3-(1-benzylimidazol-4-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-22-15(21)17-13(14(19)20)7-12-9-18(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3,(H,17,21)(H,19,20)/t13-/m0/s1 |
Clave InChI |
SHDCONJEHKVNKV-ZDUSSCGKSA-N |
SMILES isomérico |
COC(=O)N[C@@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
COC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


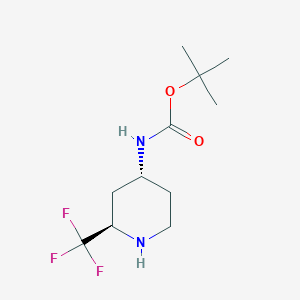
![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
